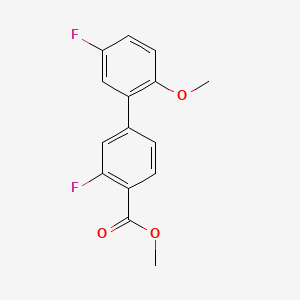

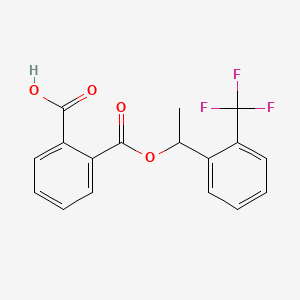

![molecular formula C14H14ClN5 B595959 4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine CAS No. 1221153-82-7](/img/structure/B595959.png)

4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

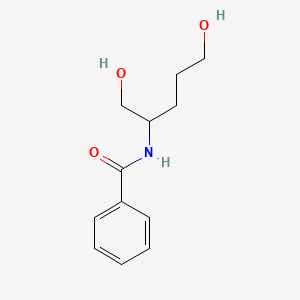

“4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C14H14ClN5 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 565.0±60.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique

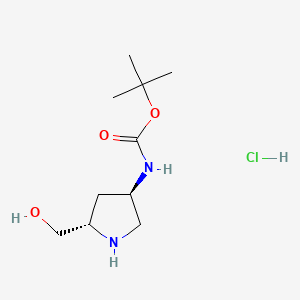

Application 1: Antitubercular Agents

- Methods of Application : The minimum inhibitory concentration (MIC) of the compounds was assayed using the standard broth microdilution method. Cell toxicity was determined using the MTT assay .

- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values ranging from 0.488–62.5 µM. The most potent derivative was non-cytotoxic to the Vero cell line and had a MIC90 value of 0.488 µM .

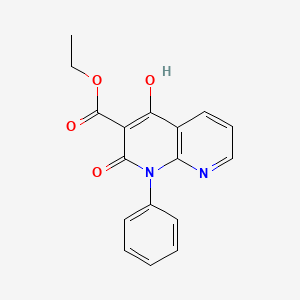

Application 2: CDK2 Inhibitors for Cancer Treatment

- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .

- Results : Most compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .

Application 3: Antiviral Study

- Methods of Application : The experimental procedures for the antiviral study are detailed in the provided literature .

Application 4: Therapeutic Potential in Imidazole Containing Compounds

- Application Summary : The compound is part of a study on the synthesis and therapeutic potential of imidazole-containing compounds .

- Methods of Application : The methods involve the synthesis of various derivatives and their subsequent testing for therapeutic efficacy .

Application 5: Chemical Properties Study

- Application Summary : The compound’s chemical properties, such as melting point, boiling point, and molecular weight, have been studied .

- Methods of Application : Standard chemical analysis techniques would be used to determine these properties .

Application 7: CDK2 Inhibition for Cancer Treatment

- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .

- Results : The compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .

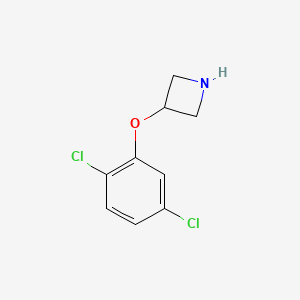

Application 8: Antimicrobial Potential

- Methods of Application : The derivatives were tested for their antimicrobial efficacy using standard laboratory assays .

- Results : Compounds 1a and 1b demonstrated good antimicrobial potential, although specific data on their efficacy is not detailed in the search results .

Application 9: Biochemical Research Material

- Methods of Application : It is used as a biological material or organic compound in various research settings .

Application 10: Chemical Property Analysis

- Methods of Application : Standard chemical analysis techniques are employed to determine these properties .

Application 11: CDK2 Inhibition for Cancer Treatment

- Application Summary : This compound is part of a study exploring novel CDK2 inhibitors for cancer treatment, targeting tumor cells selectively .

- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .

- Results : The compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .

Application 12: Antitubercular Activity

- Application Summary : The introduction of different halogen atoms on the phenyl ring of this compound has been studied for its effects on antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .

- Methods of Application : The antitubercular activity was evaluated using standard laboratory assays .

Application 13: Biochemical Research Material

- Application Summary : Related compounds are used as biochemical reagents for life science research .

- Methods of Application : These compounds are utilized as biological materials or organic compounds in various research settings .

Application 14: Chemical Property Analysis

Propriétés

IUPAC Name |

4-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-3-4-17-14(16)19-11)9-5-13(15)18-6-12(9)20/h3-8H,1-2H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOZFDWJFXORTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC(=NC=C21)Cl)C3=NC(=NC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679965 |

Source

|

| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine | |

CAS RN |

1221153-82-7 |

Source

|

| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)

![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)